3-Amino-1-(4-phenylphenyl)urea
Overview
Description
3-Amino-1-(4-phenylphenyl)urea is a compound with the CAS Number: 124351-95-7 . It has a molecular weight of 227.27 and its IUPAC name is N-[1,1’-biphenyl]-4-ylhydrazinecarboxamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H13N3O/c14-16-13(17)15-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,14H2,(H2,15,16,17) . This code provides a detailed description of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a melting point of 275-277 degrees Celsius .Scientific Research Applications
Nature of Urea-Fluoride Interaction
The interaction between urea derivatives and fluoride ions has been studied to understand the hydrogen bonding dynamics and proton transfer processes. For instance, 1,3-bis(4-nitrophenyl)urea interacts with oxoanions in solution, forming complexes through hydrogen bonds. With fluoride ions, this interaction can lead to urea deprotonation, highlighting the unique chemical behavior of urea derivatives in the presence of fluoride ions, which can have implications in chemical sensing and material science applications (Boiocchi et al., 2004).
Self-Healing Elastomers
Urea derivatives have been used in the development of self-healing materials. A study on aromatic disulfide metathesis with bis(4-aminophenyl) disulfide as a dynamic crosslinker for poly(urea–urethane) elastomers demonstrated the capability of these materials to self-heal at room temperature without any catalyst. This finding opens new pathways in the creation of durable, self-repairing polymers for various applications (Rekondo et al., 2014).
Azo Group Incorporation in Silatranes
The introduction of the urea functionality into silatrane structures, through reactions involving 4-aminoazobenzene and various silanes, has been explored for creating compounds with potential antimicrobial properties. This research contributes to the development of new materials with specific biological activities, which could be beneficial in medical and agricultural applications (Singh et al., 2015).
Cytokinin-like Activity
Urea derivatives, such as forchlorofenuron (CPPU) and thidiazuron (TDZ), exhibit cytokinin-like activity, influencing cell division and differentiation in plants. This property makes them valuable tools for in vitro plant morphogenesis studies, offering insights into plant growth regulation and potential agricultural applications (Ricci & Bertoletti, 2009).
Antibacterial Benzimidazole Ureas
The discovery of benzimidazole urea compounds as potent antibacterial agents through the inhibition of bacterial gyrase (GyrB) and topoisomerase IV (ParE) has been reported. These findings are crucial for the development of new antibiotics to combat resistant bacterial infections (Grillot et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
1-amino-3-(4-phenylphenyl)urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c14-16-13(17)15-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,14H2,(H2,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXLQCORQRJCXOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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